molecular formula C9H6N2O2 B13444134 Toluene-d6 2,4-Di-iso-cyanate

Toluene-d6 2,4-Di-iso-cyanate

Cat. No.: B13444134
M. Wt: 180.19 g/mol
InChI Key: DVKJHBMWWAPEIU-RLTMCGQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toluene-d6 2,4-Di-iso-cyanate is a deuterated form of toluene diisocyanate, which is an organic compound with the formula C₉H₆N₂O₂. This compound is used as a stable isotope-labeled reagent in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the toluene ring, making it useful for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

Toluene-d6 2,4-Di-iso-cyanate is synthesized through a multi-step process starting from toluene-d6. The general synthetic route involves the nitration of toluene-d6 to form dinitrotoluene-d6, followed by reduction to produce 2,4-diaminotoluene-d6. The final step involves the phosgenation of 2,4-diaminotoluene-d6 to yield this compound .

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The phosgenation step, in particular, requires careful handling due to the toxic nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

Toluene-d6 2,4-Di-iso-cyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Toluene-d6 2,4-Di-iso-cyanate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Toluene-d6 2,4-Di-iso-cyanate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with hydroxyl or amino groups to form urethane or urea linkages, respectively. This reactivity is utilized in the synthesis of polyurethanes and other polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms provides distinct signals that help in the detailed analysis of chemical structures and reaction mechanisms .

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

180.19 g/mol

IUPAC Name

1,2,4-trideuterio-3,5-diisocyanato-6-(trideuteriomethyl)benzene

InChI

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i1D3,2D,3D,4D

InChI Key

DVKJHBMWWAPEIU-RLTMCGQMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])N=C=O)[2H])N=C=O)[2H]

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.